9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
(5Z)-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyridopyrimidine and thiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridopyrimidine core: This step involves the condensation of appropriate starting materials under controlled conditions to form the pyridopyrimidine ring system.
Introduction of the propylamino group: This is achieved through nucleophilic substitution reactions, where a propylamine group is introduced to the pyridopyrimidine core.
Formation of the thiazolidinone ring: This involves the cyclization of a thioamide with a carbonyl compound to form the thiazolidinone ring.
Final condensation: The final step involves the condensation of the pyridopyrimidine and thiazolidinone intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (5Z)-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[9-METHYL-4-OXO-2-(AMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: Similar structure but lacks the propylamino group.
(5Z)-5-{[9-METHYL-4-OXO-2-(ETHYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: Similar structure but has an ethylamino group instead of a propylamino group.
Uniqueness
The uniqueness of (5Z)-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C16H16N4O2S2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N4O2S2/c1-3-6-17-12-10(8-11-14(21)19-16(23)24-11)15(22)20-7-4-5-9(2)13(20)18-12/h4-5,7-8,17H,3,6H2,1-2H3,(H,19,21,23)/b11-8- |
InChI Key |
MUYMJTJQJJCERV-FLIBITNWSA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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